molecular formula C10H17ClN2O2 B1398338 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride CAS No. 1236256-49-7

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride

Cat. No.: B1398338
CAS No.: 1236256-49-7
M. Wt: 232.71 g/mol
InChI Key: MWVCSSLHSCBEOV-UHFFFAOYSA-N
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Description

Chemical Name: 2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride CAS No.: 1236256-49-7 Molecular Formula: C₁₀H₁₇ClN₂O₂ Molecular Weight: 232.71 g/mol Storage: Stable under dry conditions at room temperature .

This compound belongs to the class of substituted butanamide derivatives, characterized by a 2-amino-3-methylbutanamide backbone modified with a furan-2-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVCSSLHSCBEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236256-49-7
Record name Butanamide, 2-amino-N-(2-furanylmethyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236256-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride typically involves the reaction of 2-furylmethylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted amides and other derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been utilized across several domains:

Chemistry

  • Chiral Auxiliary : It serves as a chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds. This is crucial in the synthesis of pharmaceuticals where stereochemistry plays a vital role in biological activity.

Biology

  • Enzyme Inhibition Studies : Research indicates that it can modulate enzyme activity, impacting metabolic pathways. For instance, studies have shown its potential to inhibit specific enzymes involved in amino acid metabolism.

Medicine

  • Therapeutic Potential : Investigations into its pharmacological properties suggest it may have applications in treating neurological disorders by modulating neurotransmitter systems such as serotonin and dopamine pathways. Preliminary studies indicate possible anxiolytic and antidepressant-like effects.

Study 1: Enzyme Interaction

A study conducted by researchers at a leading university examined the effects of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride on branched-chain amino acid metabolism. The findings suggested that the compound significantly influenced the production of metabolites essential for flavor compounds in fermented foods, highlighting its application in food science.

Study 2: Neurological Impact

Another investigation analyzed the compound's interaction with neurotransmitter systems in animal models. Results indicated that it could enhance serotonin receptor activity, suggesting therapeutic implications for anxiety and depression. However, further research is required to establish concrete therapeutic guidelines.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent on Amide Nitrogen Key Features
Target Compound (1236256-49-7) C₁₀H₁₇ClN₂O₂ 232.71 Furan-2-ylmethyl Aromatic furan ring; moderate lipophilicity
2-Amino-3-methyl-N-phenylbutanamide HCl (635682-91-6) C₁₁H₁₅ClN₂O 226.70 Phenyl Bulky aromatic group; discontinued commercial availability
2-Amino-N-cyclopentyl-3-methylbutanamide HCl (1236262-43-3) C₁₀H₂₁ClN₂O 220.74 Cyclopentyl Aliphatic cyclic substituent; higher lipophilicity
2-Amino-N-hydroxy-3-methylbutanamide HCl (102185-21-7) C₅H₁₂ClN₂O₂ 168.60 Hydroxy Polar hydroxyl group; smaller molecular size
(2S)-Enantiomer (1423029-61-1) C₁₀H₁₇ClN₂O₂ 232.71 Furan-2-ylmethyl Stereospecific (S)-configuration; potential for enhanced bioactivity
2-Amino-N-(3-methoxypropyl)-3-methylbutanamide HCl (1236256-93-1) C₉H₁₉ClN₂O₂ 222.72 3-Methoxypropyl Ether linkage; flexible alkyl chain

Functional Group Impact on Properties

  • Aromatic vs. Aliphatic Substituents: The furan-2-ylmethyl group in the target compound provides moderate aromaticity and hydrogen-bonding capacity, balancing solubility (polarity) and membrane permeability . The cyclopentyl group in CAS 1236262-43-3 enhances lipophilicity, favoring interactions with hydrophobic biological targets .
  • Polar Functional Groups: The hydroxy group in CAS 102185-21-7 significantly increases polarity, making it more water-soluble but less likely to cross lipid membranes .
  • Stereochemical Considerations :

    • The (2S)-enantiomer (CAS 1423029-61-1) highlights the importance of chirality in pharmacological activity, as stereospecificity can drastically alter receptor binding .

Research and Commercial Relevance

  • Commercial Status :
    • The phenyl-substituted analog (CAS 635682-91-6) is discontinued, possibly due to synthesis challenges or unfavorable pharmacokinetics .
    • The target compound remains available from global suppliers (China, USA, Germany), indicating ongoing research or industrial demand .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride?

A common approach involves coupling the furylmethylamine moiety with a protected amino acid derivative, followed by HCl-mediated deprotection. For example, analogous procedures (e.g., methyl ester deprotection using HCl in dioxane ) can be adapted. Key steps:

  • Use of carbodiimides (e.g., EDC) for amide bond formation .
  • Acidic workup (e.g., HCl/dioxane) to isolate the hydrochloride salt .
  • Characterization via 1H^1H-NMR to confirm structural integrity (e.g., detection of furan protons at δ ~7.5–8.0 ppm) .

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a combination of analytical techniques:

  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ or [M-Cl]+^+ ions) .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify furan, methyl, and amide proton environments .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt is typically soluble in polar solvents:

  • Water : Limited solubility (<1 mg/mL) due to hydrophobic furan and methyl groups .
  • DMSO/DMF : High solubility (>50 mg/mL) for in vitro assays .
  • Ethanol/Methanol : Moderate solubility (~10–20 mg/mL) for recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Methodological variations (e.g., pH, temperature) often cause discrepancies. To standardize:

  • pH Adjustment : Test solubility in buffered solutions (e.g., PBS pH 7.4) .
  • Temperature Control : Measure solubility at 25°C vs. 37°C to mimic biological conditions .
  • Co-solvents : Use cyclodextrins or surfactants to enhance aqueous solubility for in vivo studies .

Q. What strategies mitigate instability during long-term storage?

Stability depends on storage conditions:

  • Lyophilized Form : Store at -80°C in anhydrous DMSO to prevent hydrolysis .
  • Aqueous Solutions : Add antioxidants (e.g., TCEP) to prevent oxidation of the furan ring .
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track impurities .

Q. How can researchers investigate the compound’s potential biological activity?

  • Enzyme Assays : Screen against neurological targets (e.g., glutamate receptors) using fluorescence polarization .
  • Cellular Uptake : Label with a fluorescent tag (e.g., FITC) to track permeability in blood-brain barrier models .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in serum .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • UHPLC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted starting materials) .
  • Ion Chromatography : Quantify residual chloride or counterions .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline impurities .

Q. How should researchers address conflicting NMR data between synthetic batches?

  • Deuterated Solvent Screening : Test in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts .
  • Variable Temperature NMR : Assess conformational flexibility of the furan-methyl group .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping methyl signals) .

Q. Key Considerations for Methodological Design

  • Contradictory Evidence : Storage recommendations vary between -20°C (powder) and -80°C (solution) ; prioritize based on application.
  • Structural Analogues : Insights from furan-containing compounds (e.g., 2-CHLORO-N-(2-FURYLMETHYL)ACETAMIDE ) can guide reactivity predictions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride

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